molecular formula C6H3ClIN3 B1148587 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1259223-95-4

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1148587
CAS No.: 1259223-95-4
M. Wt: 279.465
InChI Key: ZMQMWKWEXIQSJF-UHFFFAOYSA-N
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Description

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

Future Directions

The future directions for the study of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given their structural similarity to purine bases, these compounds may have potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 6-chloro-1H-pyrazolo[3,4-b]pyridine. One common method involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-bromo-1H-pyrazolo[3,4-b]pyridine
  • 6-chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
  • 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atom, in particular, makes it a versatile intermediate for further functionalization through various coupling reactions, enhancing its utility in medicinal chemistry and material science .

Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMWKWEXIQSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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